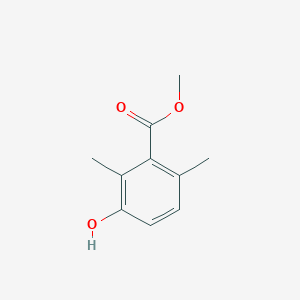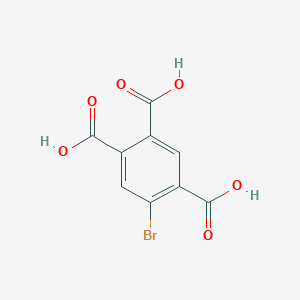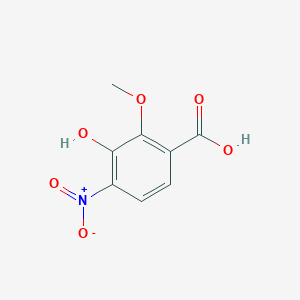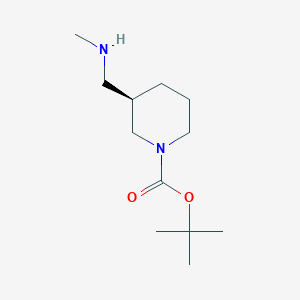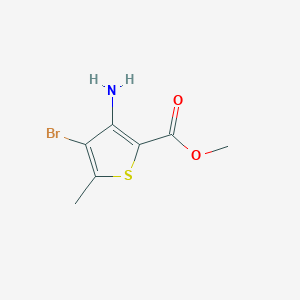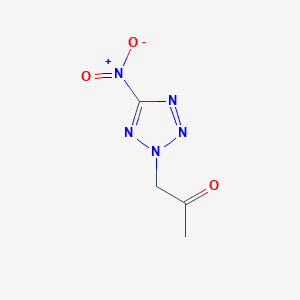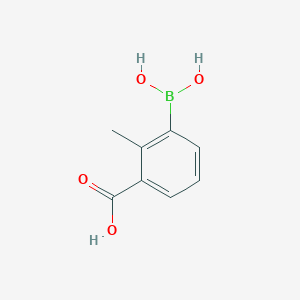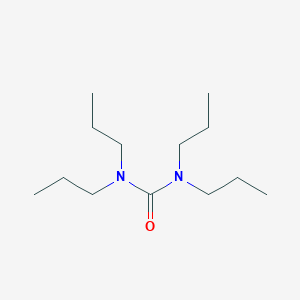
2(3H)-Benzoxazolone, 6-amino-5-fluoro-
Overview
Description
The compound “6-amino-5-fluoronicotinonitrile” has a molecular formula of C6H4FN3 and a molecular weight of 137.11 . Another related compound, “6-Amino-5-fluoro-7-azaindole”, has a molecular formula of C7H6FN3 and a molecular weight of 151.14 .
Physical And Chemical Properties Analysis
The compound “5-Fluoro-2-methoxy-4(1H)pyrimidinone” has a density of 1.4±0.1 g/cm3, a boiling point of 262.1±43.0 °C at 760 mmHg, and a melting point of 204-208 °C (lit.) .Scientific Research Applications
Privileged Scaffold in Medicinal Chemistry
2(3H)-Benzoxazolone and its bioisosteric surrogates are known as "privileged scaffolds" in medicinal chemistry due to their ability to mimic phenol or catechol in a metabolically stable template. They have similar pKa's, electronic charge distribution, and chemical reactivity to pyrocatechol. Their applications are broad, ranging from anti-inflammatory compounds to antipsychotic and neuroprotective anticonvulsant compounds. High-affinity ligands for dopaminergic (D2 and D4), serotoninergic (5-HT1A and 5-HT-2A), sigma-1, and sigma-2 receptors have been derived from this scaffold (Poupaert et al., 2005).
Anti-Cancer Potential
A study on 3-substituted-2(3H)-benzoxazolone derivatives against caspase-3 enzyme, a key player in cancer cell apoptosis, revealed their potential as anticancer agents. These compounds have shown strong anticancer action on several cancer cell lines, suggesting their utility in designing future therapeutic compounds with anticancer properties (Erdag, 2022).
Synthesis for Anti-Inflammatory Agents
The synthesis of new 2(3H)-benzoxazolinonylcarboxamides, designed as anti-inflammatory agents, has been described. These derivatives were synthesized from 2(3H)-benzoxazolone derivatives, indicating the versatility of this compound in creating anti-inflammatory agents (Messaoud et al., 2014).
Analgesic, Anti-Inflammatory, and Antioxidant Activities
2(3H)-Benzoxazolone derivatives have been synthesized and evaluated for their analgesic, anti-inflammatory, and antioxidant activities. Some of these derivatives showed significant potential, with certain compounds being more potent than reference drugs. This highlights the therapeutic applications of 2(3H)-Benzoxazolone derivatives in pain management and inflammation control (Koksal et al., 2008).
Safety And Hazards
properties
IUPAC Name |
6-amino-5-fluoro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMOFMQECPDZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(=O)N2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576710 | |
| Record name | 6-Amino-5-fluoro-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Benzoxazolone, 6-amino-5-fluoro- | |
CAS RN |
132667-21-1 | |
| Record name | 6-Amino-5-fluoro-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




